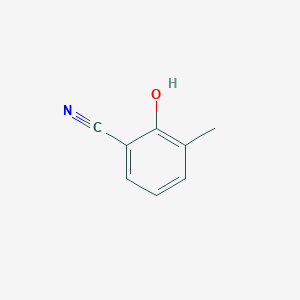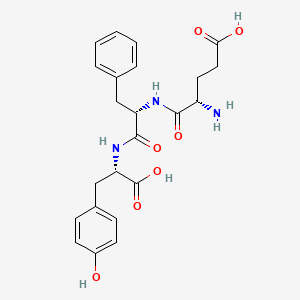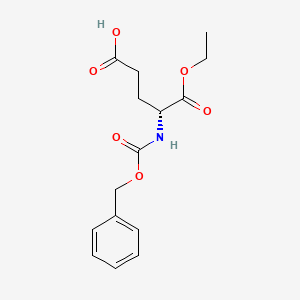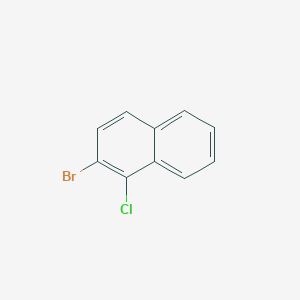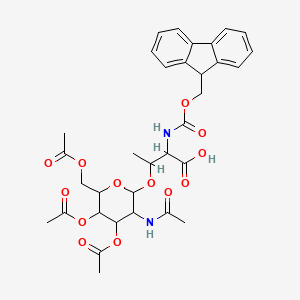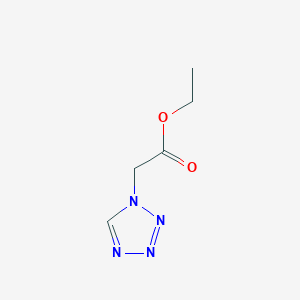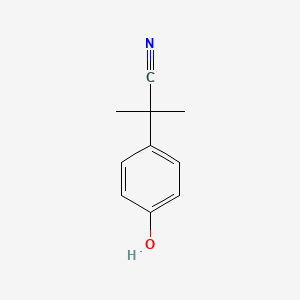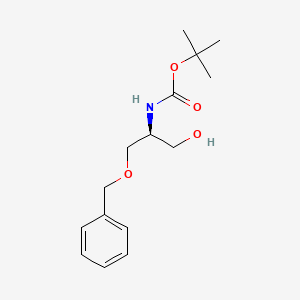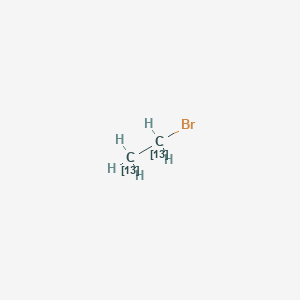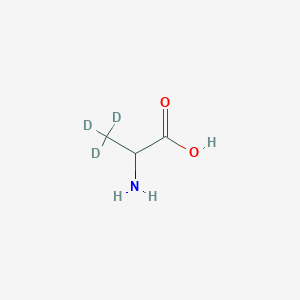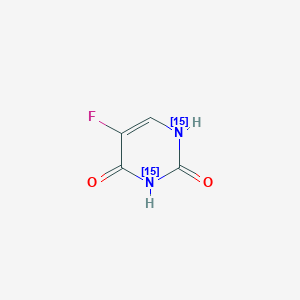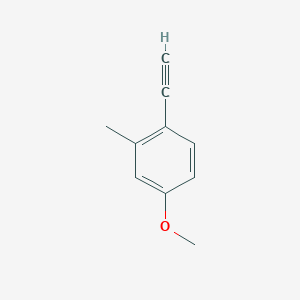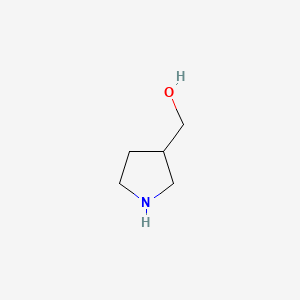
Pyrrolidin-3-ylmethanol
Vue d'ensemble
Description
Pyrrolidin-3-ylmethanol is a compound that is structurally related to pyrrolidine, a five-membered lactam (a cyclic amide), which is a key structural motif in many pharmacologically active molecules and natural products. Although the provided papers do not directly discuss Pyrrolidin-3-ylmethanol, they do provide insights into the chemistry of related pyrrolidine derivatives and their complexes, which can be useful in understanding the properties and reactivity of Pyrrolidin-3-ylmethanol.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex and is often tailored to the specific functional groups present on the pyrrolidine ring. For example, the synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves a novel process with an overall yield of 53% from phenethylamine, using a mixture of P2O5/POCl3 as the dehydrating agent . Similarly, the synthesis of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was achieved through nucleophilic substitution and Suzuki reactions . These methods could potentially be adapted for the synthesis of Pyrrolidin-3-ylmethanol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the structure of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined by these methods, and the optimized crystal structure was calculated using DFT . These techniques could be employed to determine the molecular structure of Pyrrolidin-3-ylmethanol, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions, often acting as ligands in complex formation or as intermediates in organic synthesis. For example, pyridine-2-ylmethanol reacts with anhydrous CoCl2 to form polynuclear Co(II) complexes, which exhibit single-molecule metamagnetic behavior . The reactivity of Pyrrolidin-3-ylmethanol could be explored in similar coordination chemistry contexts or in organocatalytic reactions, as seen with (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts in enantioselective Michael additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be quite diverse, depending on the substituents attached to the pyrrolidine ring. For example, the compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was found to be unstable, with its IR spectrum changing over time, indicating a conversion back to the original diketone . The properties of Pyrrolidin-3-ylmethanol, such as solubility, stability, and melting point, would need to be empirically determined through experimental studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrrolidin-3-ylmethanol serves as a key intermediate in the synthesis of diverse pyrrolidine derivatives, exhibiting significant biological and industrial applications. The polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene highlights the potential of pyrrolidine synthesis under mild conditions. This method leads to the formation of (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, emphasizing the polar nature of the reaction and its applicability to analogous reactions involving other nitroethene analogues (Żmigrodzka et al., 2022).
Application in Ligand Design for Selective Separation
N,O-hybrid diamide ligands, incorporating N-heterocyclic cores such as pyrrolidin-3-ylmethanol derivatives, demonstrate promising extractant capabilities for the selective separation of actinides over lanthanides in acidic solutions. This specificity is crucial for nuclear waste management and recycling processes. The study reveals that preorganized phenanthroline-derived ligands exhibit superior extraction performance for trivalent actinide, offering insights into designing more efficient ligands for this purpose (Meng et al., 2021).
Catalysis and Asymmetric Synthesis
Pyrrolidin-3-ylmethanol derivatives serve as potent organocatalysts in asymmetric synthesis, notably in the epoxidation of α,β-enones. The use of bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, for instance, has shown improved reactivity and enantioselectivity, highlighting its significance in the synthesis of chalcone epoxides and other challenging enones with high asymmetric control (Lattanzi, 2006).
Antibacterial and Antifungal Activities
Research into the antimicrobial and antifungal properties of pyrrolidine derivatives, including those synthesized from pyrrolidin-3-ylmethanol, has uncovered significant bioactivity against a range of human pathogens. This includes the development of new classes of spiro pyrrolidines showing promising results against bacteria and fungi, illustrating the potential of pyrrolidin-3-ylmethanol derivatives in pharmaceutical applications (Raj et al., 2003).
Safety And Hazards
Orientations Futures
While the future directions for Pyrrolidin-3-ylmethanol specifically are not detailed in the search results, the pyrrolidine scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The review suggests that this work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUIIJRVXKSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539553 | |
| Record name | (Pyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-3-ylmethanol | |
CAS RN |
5082-74-6 | |
| Record name | (Pyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyrrolidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



